
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is an organic compound with the molecular formula C15H21NO5S and a molecular weight of 327.40 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosyloxy group. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate to form tert-butyl azetidine-1-carboxylate. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted azetidines.
Reduction: The compound can be reduced to form tert-butyl 3-hydroxyazetidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran (THF).
Hydrolysis: Carried out in aqueous acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Nucleophilic substitution: Substituted azetidines.
Reduction: tert-Butyl 3-hydroxyazetidine-1-carboxylate.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is utilized in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Used in the development of potential drug candidates due to its ability to introduce azetidine moieties into bioactive compounds.
Material science: Employed in the synthesis of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate primarily involves its reactivity as a tosylate ester. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic transformations to introduce azetidine rings into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate: Similar structure with a methylsulfonyl group instead of a tosyloxy group.
tert-Butyl 3-hydroxyazetidine-1-carboxylate: The hydroxy derivative of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate.
Methyl 1-Boc-azetidine-3-carboxylate: A related compound with a Boc-protected azetidine ring.
Uniqueness
This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various azetidine-containing compounds, providing versatility in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOKPEBUTRGTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722343 | |
| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605655-08-1 | |
| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


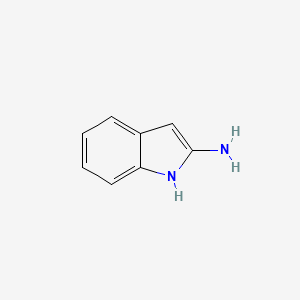

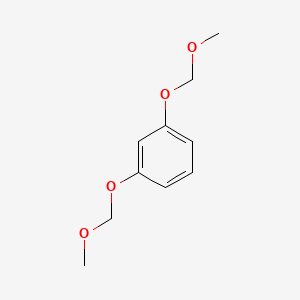
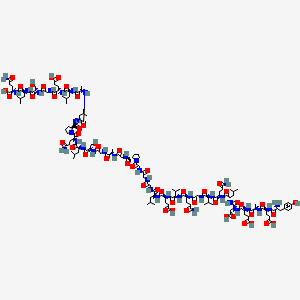
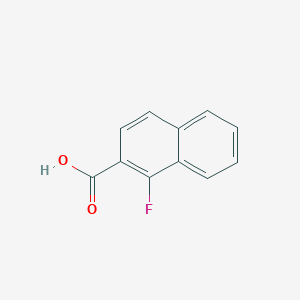
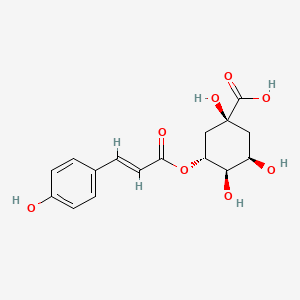

![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
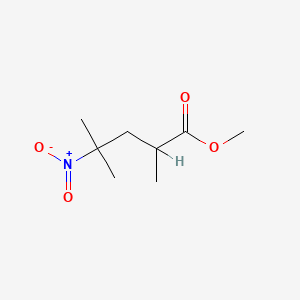
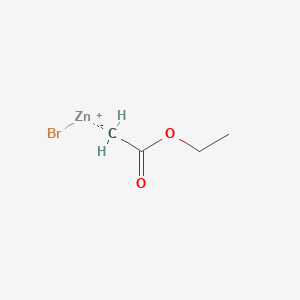
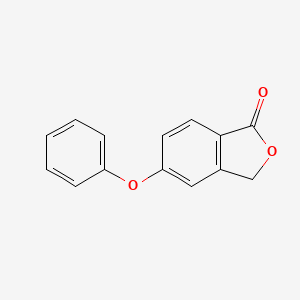
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
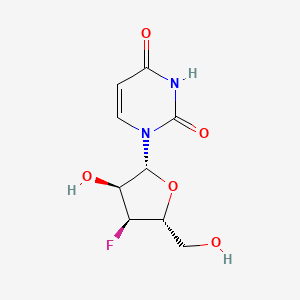
![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)
